molecular formula C19H36NaO8P B12321963 Sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate

Sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate

Cat. No.: B12321963
M. Wt: 446.4 g/mol
InChI Key: ZNDNSOYDPUTHKQ-UHFFFAOYSA-M
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Description

Sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate, also known as 1,2-dioctanoyl-sn-glycero-3-phosphate sodium salt, is a synthetic phospholipid derivative. This compound is characterized by the presence of two octanoyl (caprylic acid) groups esterified to the glycerol backbone and a phosphate group esterified to the third carbon of glycerol. It is commonly used in biochemical and pharmaceutical research due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate typically involves the esterification of glycerol with octanoic acid followed by phosphorylation. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Glycerol, octanoic acid, phosphoric acid.

    Oxidation: Corresponding carboxylic acids, phosphoric acid derivatives.

    Substitution: Different phosphate esters

Scientific Research Applications

Sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate involves its interaction with biological membranes. The compound integrates into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The phosphate group can participate in signaling pathways by acting as a phosphate donor or acceptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate is unique due to its specific fatty acid chain length (octanoyl groups), which imparts distinct physical and chemical properties. This makes it particularly useful in studies requiring specific lipid chain lengths and in applications where shorter chain lipids are preferred .

Properties

IUPAC Name

sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37O8P.Na/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2;/h17H,3-16H2,1-2H3,(H2,22,23,24);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDNSOYDPUTHKQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36NaO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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